1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-6-methyl-, hydrochloride
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Overview
Description
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-6-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of isoquinoline and dioxolo rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-6-methyl-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dioxolo ring. The final steps involve the addition of the isopropylsulfonyl group and the methyl group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-6-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-6-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-6-methyl-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxolo(4,5-g)isoquinoline derivatives
- Isoquinoline-based compounds
- Sulfonyl-substituted phenyl compounds
Uniqueness
1,3-Dioxolo(4,5-g)isoquinoline, 5,6,7,8-tetrahydro-5-(p-(isopropylsulfonyl)phenyl)-6-methyl-, hydrochloride is unique due to its specific combination of structural features. The presence of both the dioxolo and isoquinoline rings, along with the isopropylsulfonyl and methyl groups, gives it distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
20884-96-2 |
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Molecular Formula |
C20H24ClNO4S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-methyl-5-(4-propan-2-ylsulfonylphenyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C20H23NO4S.ClH/c1-13(2)26(22,23)16-6-4-14(5-7-16)20-17-11-19-18(24-12-25-19)10-15(17)8-9-21(20)3;/h4-7,10-11,13,20H,8-9,12H2,1-3H3;1H |
InChI Key |
UVRFRNVXHPQSKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2C3=CC4=C(C=C3CC[NH+]2C)OCO4.[Cl-] |
Origin of Product |
United States |
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